molecular formula C₁₆H₃₀N₃O₅PS B1140069 hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium CAS No. 224583-35-1

hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium

Cat. No.: B1140069
CAS No.: 224583-35-1
M. Wt: 407.47
InChI Key:
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Description

Hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium is a complex organic compound with a unique structure that includes a thieno[3,4-d]imidazole ring fused with a tetrahydrothiophene ring

Biochemical Analysis

Biochemical Properties

6-N-Biotinylaminohexyl Hydrogenphosphonate plays a crucial role in biochemical reactions, primarily due to its biotinylated structure. Biotin, a vitamin B7 derivative, is known for its strong affinity to avidin and streptavidin proteins. This strong binding property is leveraged in various biochemical assays, including enzyme-linked immunosorbent assays (ELISA), western blotting, and affinity purification . The compound interacts with enzymes, proteins, and other biomolecules through its biotin moiety, facilitating the detection, isolation, and analysis of target molecules.

Cellular Effects

6-N-Biotinylaminohexyl Hydrogenphosphonate influences various cellular processes by interacting with cell surface receptors and intracellular proteins. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, when used in cell labeling and tracking studies, the biotinylated compound binds to specific proteins, allowing researchers to monitor changes in cell function and behavior . This interaction can lead to alterations in cell signaling pathways, impacting processes such as cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of 6-N-Biotinylaminohexyl Hydrogenphosphonate involves its binding interactions with biomolecules. The biotin moiety binds strongly to avidin or streptavidin, forming a stable complex. This binding can either inhibit or activate enzymes, depending on the context of the assay . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-N-Biotinylaminohexyl Hydrogenphosphonate can change over time. The compound is generally stable under standard storage conditions, but its activity may degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, with minimal degradation observed in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 6-N-Biotinylaminohexyl Hydrogenphosphonate vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and effective in achieving the desired biochemical interactions. At high doses, there may be toxic or adverse effects, including potential disruptions in cellular function and metabolism . Threshold effects have been observed, indicating that careful dosage optimization is necessary for safe and effective use in research.

Metabolic Pathways

6-N-Biotinylaminohexyl Hydrogenphosphonate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function. The biotin moiety can participate in carboxylation reactions, acting as a cofactor for carboxylase enzymes . This interaction can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 6-N-Biotinylaminohexyl Hydrogenphosphonate is transported and distributed through interactions with specific transporters and binding proteins. The biotin moiety facilitates its uptake and localization within cells, where it can accumulate in specific compartments . This targeted distribution is crucial for its effectiveness in biochemical assays and cellular studies.

Subcellular Localization

The subcellular localization of 6-N-Biotinylaminohexyl Hydrogenphosphonate is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or lysosomes . This localization is essential for its activity and function, allowing it to interact with target biomolecules in the appropriate cellular context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium involves multiple steps, starting with the preparation of the thieno[3,4-d]imidazole core. This core is typically synthesized through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce hydroxy derivatives .

Scientific Research Applications

Hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials and catalysts.

Comparison with Similar Compounds

Hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

IUPAC Name

hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N3O5PS/c20-14(17-9-5-1-2-6-10-24-25(22)23)8-4-3-7-13-15-12(11-26-13)18-16(21)19-15/h12-13,15H,1-11H2,(H3-,17,18,19,20,21,22,23)/p+1/t12?,13-,15?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEBYVHHFPMZQO-OWYJLGKBSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCCO[P+](=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C([C@@H](S1)CCCCC(=O)NCCCCCCO[P+](=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O5PS+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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